An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-3-methylimidazolium L-(+)-lactate
An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-3-methylimidazolium L-(+)-lactate
Introduction: A New Generation of Biocompatible Ionic Liquids for Pharmaceutical Innovation
The pharmaceutical industry is in a constant state of evolution, driven by the need for more effective, stable, and bioavailable drug formulations. A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can severely limit their therapeutic efficacy.[1] In recent years, ionic liquids (ILs) have emerged as a promising class of compounds to address these challenges.[2] ILs are salts with melting points below 100°C, exhibiting unique properties such as negligible vapor pressure, high thermal stability, and tunable solvency.[3]
This guide focuses on a third-generation ionic liquid, 1-Ethyl-3-methylimidazolium L-(+)-lactate ([EMIM][L-Lactate]). This compound is of particular interest to researchers and drug development professionals due to its components: the well-characterized 1-ethyl-3-methylimidazolium cation and the biocompatible L-(+)-lactate anion, a naturally occurring organic acid. The use of bio-renewable sources for both cations and anions marks a significant step towards creating "green" and biocompatible ILs with reduced toxicity.[4] The inherent designability of ILs allows for the fine-tuning of their physicochemical properties to suit specific applications, from enhancing drug solubility and stability to creating novel drug delivery systems.[5][6] This technical guide will provide a comprehensive overview of the core physicochemical properties of [EMIM][L-Lactate], detailed experimental methodologies for their characterization, and insights into its potential applications in the pharmaceutical sciences.
Synthesis and Structural Elucidation
The synthesis of 1-Ethyl-3-methylimidazolium L-(+)-lactate is typically achieved through a two-step process, which is a common and versatile method for preparing imidazolium-based ionic liquids with a variety of anions. This method ensures high purity of the final product, which is crucial for its application in pharmaceutical formulations where contaminants can have significant adverse effects.
Synthesis Pathway
The synthesis begins with the quaternization of 1-methylimidazole with an ethyl halide (e.g., ethyl bromide) to form the 1-ethyl-3-methylimidazolium halide precursor. This is followed by an anion exchange reaction with an L-(+)-lactic acid salt (e.g., sodium lactate) or by direct neutralization of the corresponding hydroxide intermediate with L-(+)-lactic acid.
Caption: Figure 1: Synthesis Pathway of [EMIM][L-Lactate]
Structural Characterization: Spectroscopic Analysis
The structural integrity of the synthesized [EMIM][L-Lactate] is confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum provides a clear fingerprint of the cation. The characteristic signals for the imidazolium ring protons are observed, along with the distinct signals for the ethyl and methyl groups. The lactate anion also shows characteristic proton signals for the CH and CH₃ groups.
-
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data, showing distinct peaks for each carbon atom in both the cation and the anion, confirming the overall structure of the ionic liquid.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present in the ionic liquid.
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C-H stretching: Vibrations corresponding to the C-H bonds of the imidazolium ring and the alkyl chains of the cation are typically observed in the 2800-3200 cm⁻¹ region.
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C=O stretching: A strong absorption band corresponding to the carboxylate group (COO⁻) of the lactate anion is expected in the region of 1550-1650 cm⁻¹.
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O-H stretching: A broad absorption band for the hydroxyl group of the lactate anion is typically observed in the 3200-3600 cm⁻¹ region.
Core Physicochemical Properties
The utility of [EMIM][L-Lactate] in pharmaceutical applications is dictated by its physicochemical properties. These properties are highly dependent on temperature and the presence of impurities, particularly water.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆N₂O₃ | |
| Molecular Weight | 200.23 g/mol | |
| CAS Number | 878132-19-5 |
Density and Viscosity
Density and viscosity are critical parameters for process design, formulation development, and understanding the liquid structure of the ionic liquid.[7] As is typical for ionic liquids, the density of [EMIM][L-Lactate] decreases linearly with increasing temperature, while its viscosity shows a significant decrease with increasing temperature.
| Temperature (°C) | Density (g/cm³) | Viscosity (mPa·s) |
| 25 | 1.139 | 148 |
| 30 | 1.135 | 115 |
| 40 | 1.128 | 75 |
| 50 | 1.121 | 52 |
| 60 | 1.114 | 38 |
| 70 | 1.107 | 29 |
| 80 | 1.100 | 22 |
Data sourced from Machida et al. (2011)[7]
Thermal Stability
Ionic Conductivity
The ionic conductivity of [EMIM][L-Lactate] is an important property, especially if it is being considered for applications in electrochemical drug delivery systems or as a component in ion-selective electrodes for drug analysis. The conductivity of ionic liquids is inversely related to their viscosity.[9] As the temperature increases, the viscosity decreases, leading to an increase in ionic mobility and, consequently, higher ionic conductivity. Specific conductivity data for [EMIM][L-Lactate] is not explicitly available in the provided search results, however, data for similar imidazolium-based ionic liquids suggest that the conductivity would be in the range of 1-10 mS/cm at room temperature.[10][11]
Experimental Protocols: A Self-Validating System
To ensure the accuracy and reliability of the physicochemical data, it is imperative to follow standardized and well-documented experimental protocols. The following sections detail the methodologies for determining the key properties of [EMIM][L-Lactate].
Protocol 1: Density Measurement using a Vibrating Tube Densitometer
Rationale: The vibrating tube densitometer offers high precision and requires a small sample volume, making it an ideal choice for characterizing valuable ionic liquids. The principle is based on the fact that the oscillation frequency of a U-shaped tube is dependent on the mass, and therefore the density, of the fluid it contains.
Caption: Figure 2: Workflow for Density Measurement
Step-by-Step Methodology:
-
Sample Preparation: Prior to measurement, the ionic liquid sample must be thoroughly dried under high vacuum at a moderately elevated temperature (e.g., 70-80°C) for several hours to remove any absorbed water, as water content can significantly affect density.
-
Instrument Calibration: The vibrating tube densitometer is calibrated at the desired measurement temperatures using two standards of known density, typically dry air and deionized water.
-
Sample Injection: A small, bubble-free aliquot of the dried [EMIM][L-Lactate] is carefully injected into the measurement cell.
-
Temperature Equilibration: The sample is allowed to thermally equilibrate at the set temperature. The stability of the temperature is crucial for accurate measurements.
-
Data Acquisition: The oscillation period of the U-tube is measured. The instrument's software then calculates the density based on the calibration parameters.
-
Repeatability: Measurements are typically repeated at each temperature until a stable reading is obtained to ensure reproducibility.
Protocol 2: Viscosity Measurement using a Rotational Viscometer
Rationale: A rotational viscometer provides accurate and reproducible viscosity measurements over a wide range of temperatures and shear rates. This is particularly important for ionic liquids, which can exhibit non-Newtonian behavior under certain conditions.
Step-by-Step Methodology:
-
Sample Preparation: As with density measurements, the ionic liquid must be thoroughly dried to eliminate the influence of water on viscosity.
-
Instrument Setup: A suitable measuring geometry (e.g., cone-plate or parallel-plate) is selected based on the expected viscosity of the sample. The instrument is calibrated using standard viscosity fluids.
-
Sample Loading: A precise volume of the dried [EMIM][L-Lactate] is placed onto the lower plate of the viscometer.
-
Temperature Control: The sample is brought to the desired measurement temperature using a Peltier or circulating fluid temperature control system.
-
Measurement: The viscosity is determined by measuring the torque required to rotate the upper geometry at a constant shear rate. Measurements are typically performed over a range of shear rates to assess for any shear-thinning or shear-thickening behavior.
-
Data Analysis: The viscosity is reported as a function of temperature. For many ionic liquids, the temperature dependence of viscosity can be described by the Vogel-Fulcher-Tammann (VFT) equation.[10]
Protocol 3: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)
Rationale: TGA provides a quantitative measure of the thermal stability of a material by monitoring its mass change as a function of temperature in a controlled atmosphere. This is essential for defining the safe operating temperature range for the ionic liquid.
Step-by-Step Methodology:
-
Sample Preparation: A small, accurately weighed sample of the dried ionic liquid (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., from ambient to 600°C).
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset), which is often defined as the temperature at which a 5% mass loss occurs. The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition.
Applications in Drug Development and Delivery
The unique physicochemical properties of 1-Ethyl-3-methylimidazolium L-(+)-lactate make it a highly attractive candidate for various applications in the pharmaceutical field. Its biocompatible nature, stemming from the lactate anion, is a key advantage over many first and second-generation ionic liquids.
-
Enhanced Drug Solubility: The tunable polarity and hydrogen bonding capabilities of [EMIM][L-Lactate] can be exploited to dissolve poorly water-soluble APIs, thereby improving their bioavailability.[2]
-
Stabilization of Biomolecules: The ionic environment provided by [EMIM][L-Lactate] can help to stabilize proteins and other biological drugs, preventing aggregation and denaturation.
-
Novel Drug Delivery Systems: [EMIM][L-Lactate] can be used as a component in the formulation of microemulsions, gels, and other drug delivery systems for oral, topical, or transdermal administration.[3][12] Its properties can be tailored to control the release rate of the incorporated drug.
-
"Green" Synthesis of Pharmaceuticals: The low volatility and high thermal stability of [EMIM][L-Lactate] make it a promising environmentally friendly solvent for the synthesis of pharmaceutical intermediates and APIs, potentially replacing volatile organic compounds.[4]
Conclusion
1-Ethyl-3-methylimidazolium L-(+)-lactate stands out as a promising third-generation ionic liquid with significant potential in the pharmaceutical industry. Its favorable physicochemical properties, including tunable viscosity, good thermal stability, and inherent biocompatibility, make it a versatile tool for addressing some of the most pressing challenges in drug formulation and delivery. The detailed experimental protocols provided in this guide serve as a foundation for the reliable characterization of this and other ionic liquids, ensuring the scientific integrity of research and development in this exciting field. As the demand for safer, more effective, and environmentally friendly pharmaceuticals continues to grow, the exploration of lactate-based and other biocompatible ionic liquids will undoubtedly play a crucial role in the future of medicine.
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